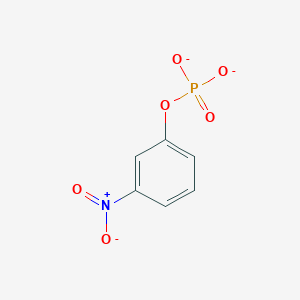![molecular formula C23H24O4 B14728670 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-91-3](/img/structure/B14728670.png)
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane: is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate phenylethenyl derivatives with a spiro compound precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to investigate its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, this compound can be used as an antioxidant or stabilizer in polymer production. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .
Mécanisme D'action
The mechanism by which 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Comparison: Compared to these similar compounds, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its phenylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
5703-91-3 |
|---|---|
Formule moléculaire |
C23H24O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3,9-bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C23H24O4/c1-3-7-19(8-4-1)11-13-21-24-15-23(16-25-21)17-26-22(27-18-23)14-12-20-9-5-2-6-10-20/h1-14,21-22H,15-18H2 |
Clé InChI |
HMECWQPYIWOGEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)C=CC3=CC=CC=C3)COC(OC2)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
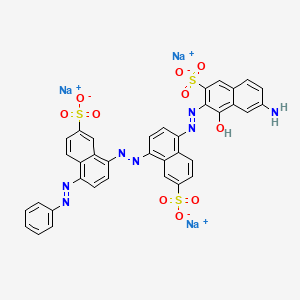
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
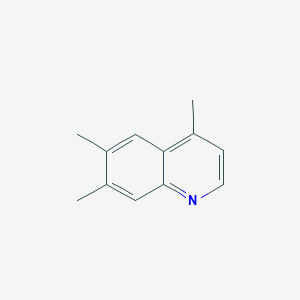
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
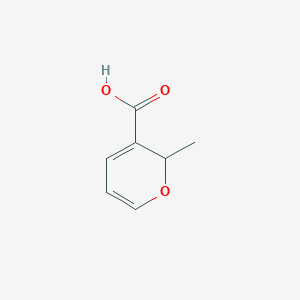

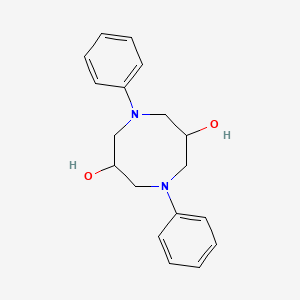
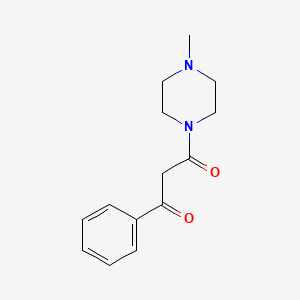
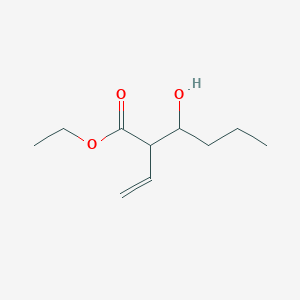
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
